molecular formula C18H13F3N2O2S B2840451 (E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide CAS No. 463346-03-4

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

Cat. No.: B2840451
CAS No.: 463346-03-4
M. Wt: 378.37
InChI Key: JQHPATIDMZKJBA-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a synthetic acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a thiazole ring substituted with a 3-(trifluoromethyl)benzyl moiety. Its molecular formula is C₂₀H₁₅F₃N₂OS, with an average mass of 388.407 g/mol and a monoisotopic mass of 388.085719 g/mol .

The trifluoromethyl group on the benzyl substituent contributes to increased lipophilicity and metabolic stability, making this compound a candidate for pharmacological applications such as anticancer or antinociceptive agents .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)13-4-1-3-12(9-13)10-15-11-22-17(26-15)23-16(24)7-6-14-5-2-8-25-14/h1-9,11H,10H2,(H,22,23,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHPATIDMZKJBA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure featuring a furan moiety, a thiazole ring, and a trifluoromethylbenzyl group. Its molecular formula is C20H17F3N2O2S, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC20H17F3N2O2S
Molecular Weight404.42 g/mol
SMILESC1=CC=C(C(=C1)C2=CC=C(N=C(C(=O)N)C3=CC=C(C=C3)C(F)(F)F)S2)O2)F
LogP4.5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the furan and thiazole rings, followed by the introduction of the trifluoromethylbenzyl group. Various methods have been reported in the literature, often utilizing palladium or copper catalysts for coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and furan rings have shown efficacy against various bacterial strains.

  • Case Study 1 : A related compound demonstrated a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli, suggesting potential antibacterial activity for this compound as well .

Anticancer Activity

Compounds featuring furan and thiazole groups are also noted for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

  • Case Study 2 : A series of thiazole derivatives showed promising results in inhibiting cancer cell proliferation, with some derivatives achieving IC50 values in the low micromolar range . The incorporation of trifluoromethyl groups has been linked to enhanced potency and selectivity against cancer cell lines.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.

  • Case Study 3 : Research on related acrylamide derivatives indicated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This suggests that this compound may also exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Studies have shown that modifications in the aromatic systems can lead to increased lipophilicity and improved interaction with biological targets.

ModificationEffect on Activity
Trifluoromethyl groupIncreased potency
Furan ring presenceEnhanced bioactivity
Thiazole ringImproved selectivity

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of (E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : Studies indicated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the efficacy of the compound against multi-drug resistant bacteria. Results showed that it had a notable zone of inhibition, indicating its potential as an alternative treatment for resistant infections .
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited tumor growth. The mechanism of action was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related acrylamide and thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Reference
Target: (E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide C₂₀H₁₅F₃N₂OS 388.407 3-(Trifluoromethyl)benzyl, acrylamide, furan-2-yl Not explicitly reported (inferred)
DM490: (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide C₁₅H₁₆N₂O₂ 256.30 Methyl-p-tolyl, acrylamide, furan-2-yl Antinociceptive (CaV2.2 inhibition)
DM497: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide C₁₄H₁₃NOS 243.33 Thiophen-2-yl, p-tolyl, acrylamide Antinociceptive (α7 nAChR modulation)
Compound 31: N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C₁₆H₁₃FN₂O₂S 316.35 4-Fluorophenyl, propanamide, furan-2-yl Anticancer (KPNB1 inhibition)
(E)-N-[5-(2,5-dichlorobenzyl)thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide C₁₉H₁₂Cl₄N₂OS 460.19 Dichlorophenyl, dichlorobenzyl, acrylamide Not reported (structural analog)

Key Observations:

  • Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater steric bulk compared to chloro or fluoro substituents in analogs like compound 31 or DM490. This may enhance metabolic stability and target selectivity .
  • Acrylamide vs.
  • Heterocyclic Variations : Replacing furan with thiophene (DM497) alters electronic properties, as thiophene is more electron-rich, which may influence interactions with ion channels like CaV2.2 .
Anticancer Potential
  • Compound 31 inhibits KPNB1 (karyopherin subunit beta 1), a nuclear transport protein, and demonstrates anticancer activity in cell-based assays . The target compound’s acrylamide moiety and trifluoromethylbenzyl group may similarly target protein-protein interactions or kinase pathways.
  • Thiazole Substitutions : The 5-position substitution on the thiazole ring (e.g., 3-(trifluoromethyl)benzyl vs. 4-fluorophenyl) influences target specificity. Bulkier groups like trifluoromethylbenzyl may enhance membrane permeability .
Antinociceptive Activity
  • DM490 and DM497 exhibit antinociceptive effects via inhibition of CaV2.2 channels and modulation of α7 nicotinic acetylcholine receptors (nAChRs) .

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